N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is an organic compound that belongs to the class of amines It features a thiirane ring, which is a three-membered ring containing sulfur, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine typically involves multiple steps. One common method includes the reaction of a suitable alkene with a thiirane precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the thiirane ring and the subsequent attachment of the amine group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine can undergo various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thiirane ring, leading to the formation of different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine exerts its effects involves interactions with various molecular targets. The thiirane ring can interact with nucleophiles, leading to ring-opening reactions. The amine group can form hydrogen bonds and participate in acid-base interactions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Diethyl-2-[(thiiran-2-yl)methoxy]hex-1-en-2-amine
- N,N-Diethyl-3-[(thiiran-2-yl)methoxy]pent-1-en-2-amine
Uniqueness
N,N-Diethyl-3-[(thiiran-2-yl)methoxy]hex-1-en-2-amine is unique due to its specific combination of a thiirane ring and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65615-98-7 |
---|---|
Molekularformel |
C13H25NOS |
Molekulargewicht |
243.41 g/mol |
IUPAC-Name |
N,N-diethyl-3-(thiiran-2-ylmethoxy)hex-1-en-2-amine |
InChI |
InChI=1S/C13H25NOS/c1-5-8-13(15-9-12-10-16-12)11(4)14(6-2)7-3/h12-13H,4-10H2,1-3H3 |
InChI-Schlüssel |
PXUJIRMLZNTCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C(=C)N(CC)CC)OCC1CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.